molecular formula C15H13BrN2O3 B5603342 N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide

N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5603342
M. Wt: 349.18 g/mol
InChI Key: CMLOWTGYZHNXQL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide is an organic compound with the molecular formula C15H13BrN2O3. This compound is characterized by the presence of a bromine atom, a nitro group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 4-bromo-2-methylaniline with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas, palladium on carbon catalyst, solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, solvents (e.g., water, acetone).

Major Products

    Substitution: N-(4-substituted-2-methylphenyl)-3-methyl-4-nitrobenzamide.

    Reduction: N-(4-bromo-2-methylphenyl)-3-methyl-4-aminobenzamide.

    Oxidation: N-(4-bromo-2-methylphenyl)-3-carboxy-4-nitrobenzamide.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and benzamide moiety may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • N-(4-bromo-2-methylphenyl)benzenesulfonamide
  • 2-Bromo-N-(4-methylphenyl)butanamide

Uniqueness

N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro group and a bromine atom, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-9-8-12(16)4-5-13(9)17-15(19)11-3-6-14(18(20)21)10(2)7-11/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLOWTGYZHNXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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